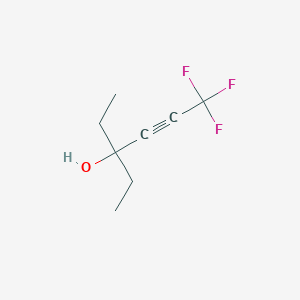

1,2-Dichloro-1,1,2-trifluoropentane

描述

1,2-Dichloro-1,1,2-trifluoroethane is a volatile liquid chlorofluoroalkane composed of carbon, hydrogen, chlorine, and fluorine, with a structural formula CClF2CHClF . It is also known as a refrigerant with the designation R-123a .

Molecular Structure Analysis

The molecular formula of 1,2-Dichloro-1,1,2-trifluoroethane is C2HCl2F3 . The average mass is 152.930 Da and the monoisotopic mass is 151.940735 Da .Chemical Reactions Analysis

1,2-Dichloro-1,1,2-trifluoroethane is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals. They suffer oxidation with strong oxidizing agents and under extremes of temperature .Physical And Chemical Properties Analysis

The molar mass of 1,2-Dichloro-1,1,2-trifluoroethane is 152.93 g·mol−1 . It has a density of 1.50 , a melting point of −78.0 °C , and a boiling point of 29.5 °C . The vapor pressure is 620.01 mmHg and the refractive index (nD) is 1.327 .科学研究应用

- Its thermophysical properties make it suitable for heat transfer applications, especially in industrial processes and HVAC systems .

- 1,2-Dichloro-1,1,2-trifluoropentane is employed as a reagent in organic synthesis. For example:

- Researchers have investigated the surface tension of alternative refrigerants, including R-123a . Understanding surface tension is crucial for optimizing heat exchangers and fluid dynamics in refrigeration systems .

- While not intentionally used, R-123a is an important impurity in its isomer, 2,2-dichloro-1,1,1-trifluoroethane (R-123) , which is widely employed. Studying its environmental fate and impact is essential .

- 1,1,2-Trichloro-1,2,2-trifluoroethane can biotransform into 1,2-Dichloro-1,1,2-trifluoropentane in sewage sludge. Investigating this transformation pathway contributes to understanding environmental degradation processes .

- Researchers have studied the rotational behavior of the molecule, which is hindered by chlorine atoms on each carbon. At higher temperatures, this hindrance is mitigated .

Refrigerants and Heat Transfer Fluids

Chemical Synthesis

Surface Tension Studies

Environmental Impact Studies

Biodegradation Research

Physical Properties Investigations

安全和危害

Vapors of 1,2-Dichloro-1,1,2-trifluoroethane may cause dizziness or asphyxiation without warning. Vapors from liquefied gas are initially heavier than air and spread along the ground. Contact with gas or liquefied gas may cause burns, severe injury, and/or frostbite. Fire may produce irritating, corrosive, and/or toxic gases .

作用机制

Target of Action

Similar compounds like 1,2-dichloro-propane have been shown to interact with enzymes such as haloalkane dehalogenase . This enzyme catalyzes the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds, leading to the formation of the corresponding primary alcohols, halide ions, and protons .

Mode of Action

This could involve the cleavage of carbon-halogen bonds, similar to the action of Haloalkane dehalogenase on 1,2-Dichloro-Propane .

Biochemical Pathways

It is known that similar compounds can be biotransformed in environments such as sewage sludge . This suggests that the compound may interact with microbial metabolic pathways, potentially leading to its degradation and the production of other compounds.

Pharmacokinetics

It is known that the compound is a volatile liquid , which suggests that it could be rapidly absorbed and distributed in the body following exposure. The compound’s metabolism and excretion would likely depend on its interactions with various enzymes and transport proteins.

Result of Action

Given its potential interaction with enzymes like haloalkane dehalogenase, it could lead to the production of primary alcohols, halide ions, and protons . These products could have various effects on cellular processes, depending on their concentrations and the specific context of the cells involved.

Action Environment

The action of 1,2-Dichloro-1,1,2-trifluoropentane can be influenced by various environmental factors. For example, its volatility suggests that it could be easily evaporated or dispersed in the environment, potentially affecting its concentration and thus its efficacy . Additionally, the compound’s stability and action could be influenced by factors such as temperature and pH .

属性

IUPAC Name |

1,2-dichloro-1,1,2-trifluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl2F3/c1-2-3-4(6,8)5(7,9)10/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIDGVNKDVSPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-1,1,2-trifluoropentane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255835.png)

![(3-Amino-4,6-dimethyl-furo[2,3-b]pyridin-2-yl)-p-tolyl-methanone](/img/structure/B3255858.png)

![(E,4S)-4-[Tert-butyl(dimethyl)silyl]oxypent-2-enal](/img/structure/B3255881.png)